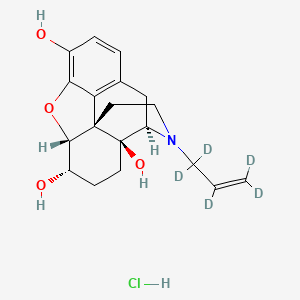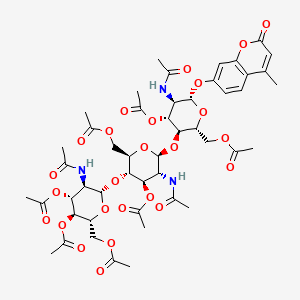
6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate involves multiple steps, starting from the appropriate monosaccharide units. The key steps include:
Glycosylation: The initial step involves the glycosylation of the monosaccharide units to form the chitotriose backbone.
Acetylation: The hydroxyl groups of the chitotriose are then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Attachment of 4-Methylumbelliferyl Group: The 4-methylumbelliferyl group is introduced through a nucleophilic substitution reaction, typically using 4-methylumbelliferyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used for the glycosylation and acetylation steps.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
化学反応の分析
Types of Reactions
6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylumbelliferyl group, to form various oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-methylumbelliferyl group.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Free chitotriose and acetic acid.
Oxidation: Oxidized derivatives of the 4-methylumbelliferyl group.
Substitution: Substituted derivatives of the 4-methylumbelliferyl group.
科学的研究の応用
6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate is widely used in scientific research, particularly in the following fields:
Chemistry: As an intermediate in the synthesis of fluorogenic substrates for various assays.
Biology: In the study of enzyme kinetics, particularly lysozyme activity, due to its fluorogenic properties.
Industry: Used in the production of specialized reagents for biochemical assays.
作用機序
The primary mechanism of action of 6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate involves its use as a substrate for lysozyme. The lysozyme enzyme cleaves the chitotriose backbone, releasing the 4-methylumbelliferyl group, which fluoresces under UV light. This fluorescence can be measured to determine lysozyme activity .
類似化合物との比較
Similar Compounds
4-Methylumbelliferyl β-D-glucuronide: Another fluorogenic substrate used in enzyme assays.
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Used in the study of glycosidase activity.
4-Methylumbelliferyl β-D-galactopyranoside: Used in β-galactosidase assays.
Uniqueness
6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate is unique due to its specific structure, which allows it to be used as a substrate for lysozyme assays. Its acetylated chitotriose backbone and the 4-methylumbelliferyl group provide distinct advantages in terms of stability and fluorescence properties compared to other similar compounds.
特性
分子式 |
C48H61N3O25 |
|---|---|
分子量 |
1080.0 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C48H61N3O25/c1-19-14-36(62)71-32-15-30(12-13-31(19)32)70-46-37(49-20(2)52)44(68-28(10)60)41(34(72-46)17-64-24(6)56)75-48-39(51-22(4)54)45(69-29(11)61)42(35(74-48)18-65-25(7)57)76-47-38(50-21(3)53)43(67-27(9)59)40(66-26(8)58)33(73-47)16-63-23(5)55/h12-15,33-35,37-48H,16-18H2,1-11H3,(H,49,52)(H,50,53)(H,51,54)/t33-,34-,35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47+,48+/m1/s1 |
InChIキー |
FBHMDVOKHMXWOB-LBNIFWKSSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


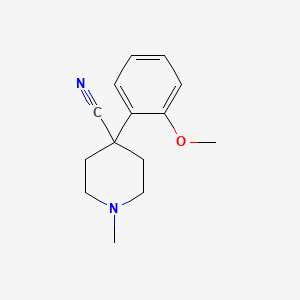
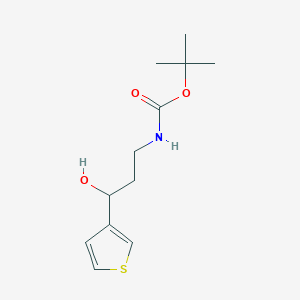

![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)
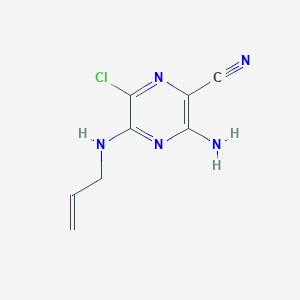
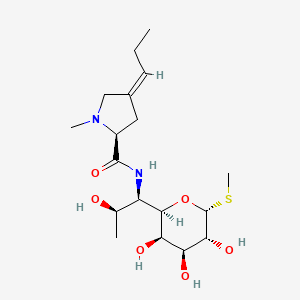
![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
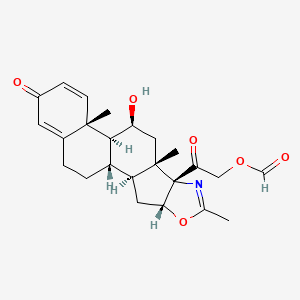
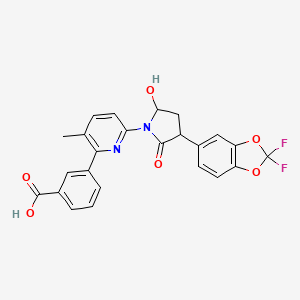
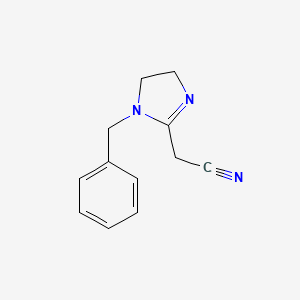
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
